1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic compound characterized by its unique chemical structure It consists of a 3,4-dihydroisoquinoline moiety linked to a 2,5-dimethoxybenzyl group through a propan-2-ol linker, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multi-step organic reactions:
Step 1: Synthesis of 3,4-dihydroisoquinoline derivatives.
Step 2: Preparation of 2,5-dimethoxybenzyl intermediates.
Step 3: Coupling of the two moieties under specific conditions to form the desired compound.
Step 4: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods: Industrial production often leverages large-scale reactions with optimized conditions to ensure high yields and purity:
Raw Material Selection: Pure precursors are crucial for minimizing impurities.
Reaction Control: Parameters such as temperature, pressure, and pH are meticulously controlled.
Purification: Techniques such as crystallization, filtration, and chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential to form carbonyl compounds.
Reduction: Possible transformation to amine derivatives.
Substitution: Halogenation or alkylation of the benzyl group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like halogenating agents or alkyl halides.
Major Products
The major products depend on the specific reaction type and conditions, often resulting in modified derivatives with altered functional groups.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is used in various research domains:
Chemistry: Investigating reaction mechanisms and developing new synthetic pathways.
Biology: Studying interactions with biological targets, particularly in enzyme inhibition studies.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Utility in material sciences for developing novel polymers and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound may exert its effects through:
Receptor Binding: Interaction with specific receptors or enzymes.
Pathway Modulation: Influencing signaling pathways to alter cellular functions. The exact mechanism involves binding to target sites, resulting in biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(benzyl)propan-2-ol
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxybenzyl)propan-2-ol
Unique Attributes
Compared to similar compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride offers unique features due to the presence of the 2,5-dimethoxybenzyl group, which influences its chemical reactivity and potential biological activity.
Got any other compound curiosities to dive into?
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-24-20-7-8-21(25-2)18(11-20)14-26-15-19(23)13-22-10-9-16-5-3-4-6-17(16)12-22;/h3-8,11,19,23H,9-10,12-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFYVTXIDJXUQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.